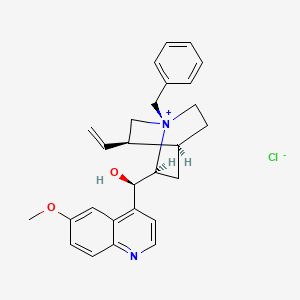
N-Benzylquininium chloride
描述
(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a complex organic compound with potential applications in various scientific fields. This compound is derived from quinine, a naturally occurring alkaloid found in the bark of the Cinchona tree. Quinine has been historically significant for its medicinal properties, particularly in treating malaria. The compound is a modified version of quinine, designed to enhance its properties and broaden its applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride involves multiple steps. One common method is the ion-pair reaction, where sodium tetraphenyl borate reacts with quinine in deionized water at room temperature. This green chemistry approach results in the formation of a solid complex, which is then characterized using various physicochemical methods .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the ion-pair reaction process. This would require precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure consistent quality and yield. Advanced techniques like continuous flow reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various alcohols or amines.
科学研究应用
(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in treating infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride involves its interaction with specific molecular targets. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its quinuclidine structure enables it to interact with various enzymes and receptors, modulating their activity and leading to its biological effects .
相似化合物的比较
Similar Compounds
Quinine: The parent compound, known for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine, widely used as an antimalarial drug.
Hydroxychloroquine: Another derivative of quinine, used for its anti-inflammatory and immunomodulatory effects.
Uniqueness
(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride stands out due to its unique combination of quinoline and quinuclidine structures.
属性
IUPAC Name |
(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDIJFKNXHPWBJ-GOGFHWEMSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67174-25-8 | |
| Record name | Cinchonanium, 9-hydroxy-6′-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67174-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


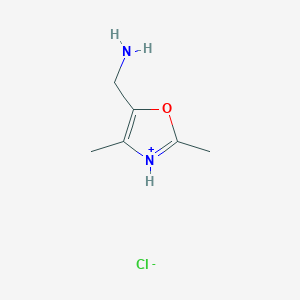
![N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride](/img/structure/B8024583.png)
![6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B8024585.png)
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B8024603.png)
![4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid hydrochloride hydrate](/img/structure/B8024608.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]acetamide](/img/structure/B8024625.png)
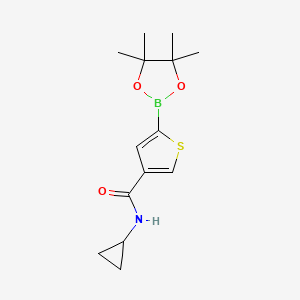
![5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester](/img/structure/B8024637.png)
![(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid](/img/structure/B8024641.png)
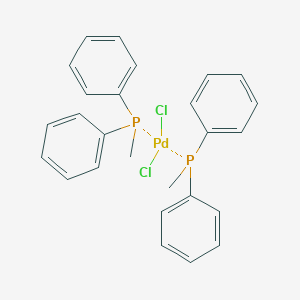
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;chloride](/img/structure/B8024653.png)
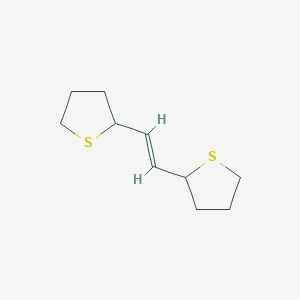
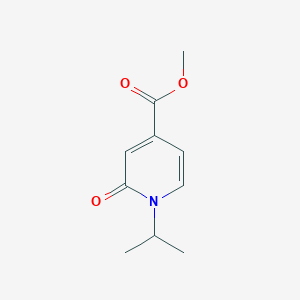
![3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8024687.png)
